

A Comprehensive Technical Guide to 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid

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Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid**, a key building block in medicinal chemistry and pharmaceutical development. This document details its chemical properties, outlines a potential synthetic pathway, and discusses its applications in drug discovery.

Core Compound Properties

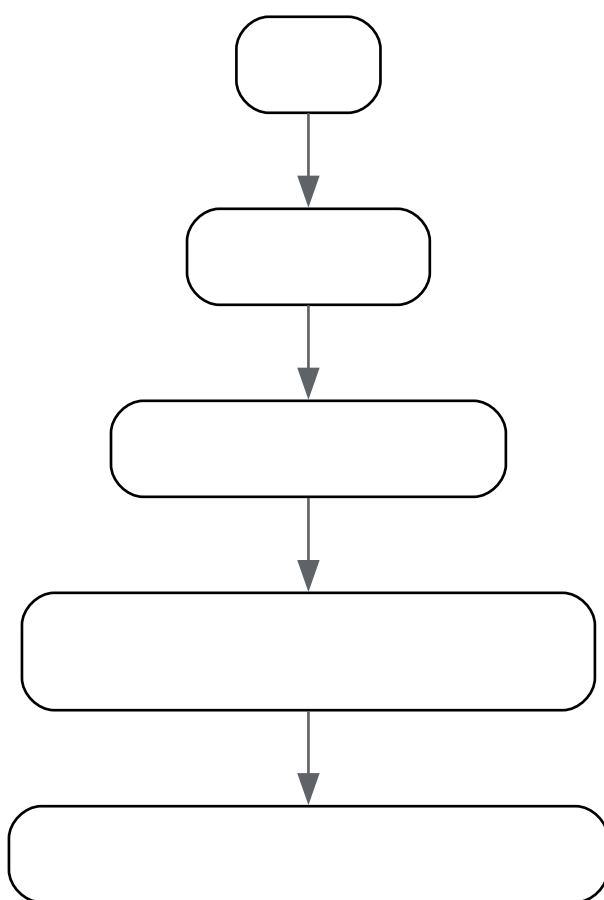
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, also known as N-Boc-indoline-3-carboxylic acid, is a derivative of indoline, a bicyclic heterocyclic amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic syntheses.

Property	Value
Molecular Weight	263.29 g/mol
Molecular Formula	C ₁₄ H ₁₇ NO ₄
CAS Number	177201-79-5
Appearance	White to off-white powder
Storage Conditions	0-8°C

Synthetic Pathway and Experimental Protocol

While specific, detailed experimental protocols for the synthesis of **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid** are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach involves the protection of the indoline nitrogen followed by carboxylation. The following is a generalized, conceptual experimental protocol.

Conceptual Synthesis Workflow:



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A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Boc Protection of Indoline

- **Reaction Setup:** In a round-bottom flask, dissolve indoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- **Addition of Base:** Add a non-nucleophilic base, for example triethylamine (Et_3N) or diisopropylethylamine (DIPEA), to the solution.
- **Addition of Boc Anhydride:** Slowly add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) to the reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(tert-butoxycarbonyl)indoline.
- **Purification:** Purify the crude product by flash column chromatography.

Experimental Protocol: Carboxylation at the C3 Position (Conceptual)

Carboxylation of N-Boc-indoline can be challenging. The following represents a conceptual approach and would require significant optimization.

- **Lithiation:** Dissolve 1-(tert-butoxycarbonyl)indoline in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., $-78\text{ }^\circ\text{C}$).
- **Addition of Organolithium Reagent:** Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to deprotonate the C3 position.
- **Quenching with Carbon Dioxide:** Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.
- **Acidic Work-up:** Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
- **Extraction and Purification:** Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to yield **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid**.

Applications in Drug Discovery and Medicinal Chemistry

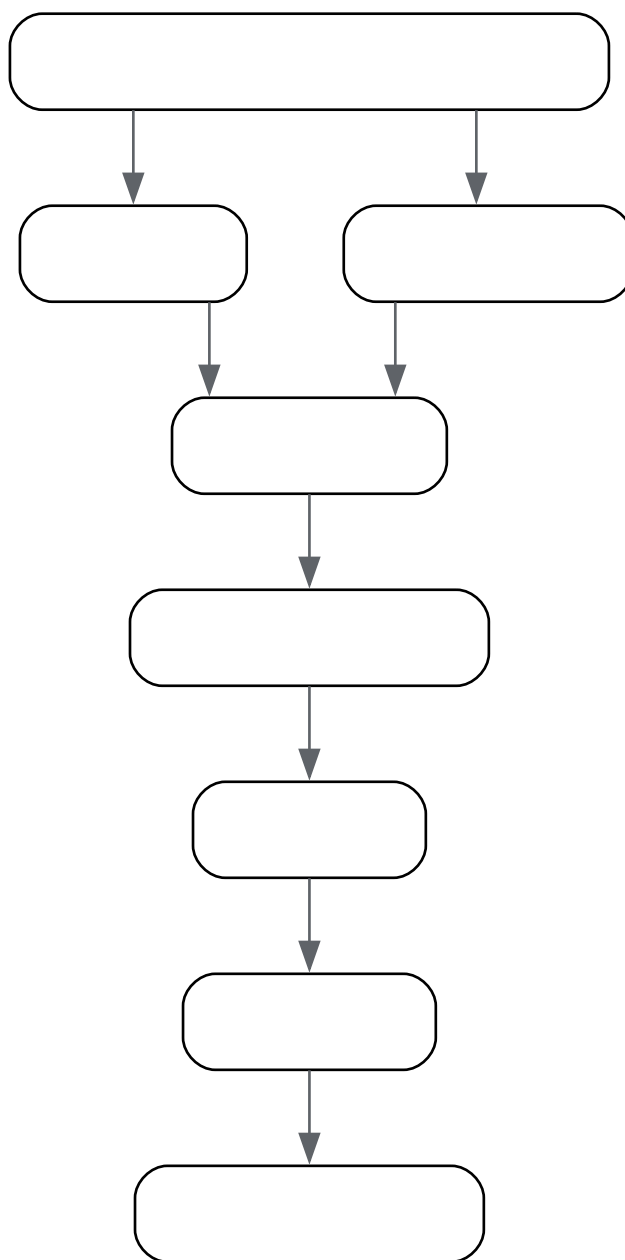
1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules. The indoline core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

Role as a Versatile Intermediate:

The Boc-protected nitrogen allows for selective chemical transformations at other positions of the indoline ring. The carboxylic acid functional group at the C3 position provides a convenient handle for various coupling reactions, such as amide bond formation, to build more complex molecular architectures. This makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Therapeutic Potential of Indoline Derivatives:

While specific biological targets for **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid** itself are not well-documented, the broader class of indoline-containing molecules has shown significant potential in various therapeutic areas. The structural rigidity and synthetic tractability of the indoline scaffold make it an attractive framework for the design of novel therapeutics.



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Application of the compound in a typical drug discovery workflow.

Derivatives of the closely related indole-3-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of the Bcl-2/Mcl-1 proteins in cancer therapy and as modulators of the auxin signaling pathway in plants. It is plausible that derivatives of **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid** could be explored for similar or novel biological targets. The saturated five-membered ring of the indoline structure, in contrast to the aromatic

pyrrole ring of indole, provides a different three-dimensional shape that can lead to altered binding affinities and selectivities for biological targets.

This compound is particularly valuable for the development of therapeutics targeting neurological disorders, where the indoline scaffold is a common motif.^{[1][2]} Its utility in peptide synthesis also highlights its importance in constructing complex biomolecules with potential therapeutic applications.

In conclusion, **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid** is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. Its stable, yet reactive, nature makes it an ideal starting point for the synthesis of diverse compound libraries to explore new therapeutic avenues.

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